molecular formula C19H23N3O2S B1677343 N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide CAS No. 389080-71-1

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Cat. No. B1677343
M. Wt: 357.5 g/mol
InChI Key: IMEICQDRTCGLFX-UHFFFAOYSA-N
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Description

“N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C19H23N3O2S . It has a molecular weight of 357.46982 .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these heterocycles can significantly influence the compound’s chemical properties .

Scientific Research Applications

Chemical Properties and Crystal Structure

  • The compounds related to N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide form monoclinic crystal systems. They are linked into a three-dimensional framework by weak intermolecular C-H...O=C hydrogen bonds (Pietsch, Nieger, & Gütschow, 2007).

Biological Activity

  • Some derivatives of this compound exhibit antibacterial and antifungal activities. The molecular structures are characterized by intramolecular N-H.N hydrogen bonds forming a pseudo-six-membered ring, which influences their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Potential for Analgesic Activity

  • Analogs of this compound, such as N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), are studied as urea-based TRPV1 antagonists, with implications in alleviating chronic pain (Nie et al., 2020).

Synthesis and Evaluation as Antipsychotic Agents

  • Heterocyclic analogues, including pyridine-, thiophene-, and benzothiophene-carboxamides, have been synthesized and evaluated as potential antipsychotic agents. They have shown potential in in vivo activities comparable to established compounds (Norman, Navas, Thompson, & Rigdon, 1996).

Application in Organic Synthesis

Antitumor Activity

  • Certain derivatives have shown significant antitumor effects, suggesting their potential in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Electrochemical Studies

  • Electrochemical studies of related aromatic N-benzyl carboxamides have been conducted,indicating facilitated reduction and regiospecific cleavage of C(O)-N bonds under mild reductive conditions. This research contributes to understanding the electrochemical properties of these compounds (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Crystallographic Analysis

  • Detailed crystallographic analysis of related compounds shows specific dihedral angles and intramolecular hydrogen bonding, contributing to the understanding of their molecular structure and potential reactivity (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).

Synthesis of Polyamides

  • Research into the synthesis of polyamides using derivatives of this compound has been conducted, indicating potential applications in polymer science and materials engineering (Hsiao, Yang, & Chen, 2000).

Synthesis and Analysis of Azomethine Derivatives

  • Azomethine derivatives of this compound have been synthesized and analyzed, suggesting their potential application in pharmaceutical science, particularly in the development of novel drugs (Chiriapkin, Kodonidi, & Larsky, 2021).

Heterocyclic Synthesis

Novel Tandem Transformations

  • Studies on novel transformations of the amino and carbonyl/nitrile groups in related thiophenes provide insights into new synthetic pathways for developing therapeutically relevant compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Development of Tuberculosis Inhibitors

Synthesis and Reactivity in Heterocyclic Synthesis

  • Benzo[b]thiophen-2-yl-hydrazonoesters synthesized from related compounds have been used to yield various heterocyclic derivatives, such as pyrazoles and pyrimidines, illustrating the compound's utility in diverse synthetic routes (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Target-based Design in Drug Development

  • Pyrazole amide derivatives, based on the structural conformation of related compounds, have been designed and synthesized, showing promising insecticidal activity. This indicates potential applications in agricultural and pest control sectors (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).

Potential Anti-inflammatory Agents

  • Derivatives of this compound have been synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).

Study in Reductive Cleavage

  • Research into the reductive cleavage of N-substituted aromatic amides, including related tert-butyl acylcarbamates, has provided insights into mild and efficient procedures for the cleavage of amides, relevant to synthetic chemistry applications (Ragnarsson, Grehn, Maia, & Monteiro, 2002).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential risks.

properties

IUPAC Name

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)12-4-5-13-14(10-12)25-18(15(13)16(20)23)22-17(24)11-6-8-21-9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H2,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEICQDRTCGLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
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N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Citations

For This Compound
1
Citations
X Wang, BA Heinz, YW Qian, JH Carter, RA Gadski… - Molecular …, 2018 - ASPET
The binding site for DETQ [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one], a positive allosteric …
Number of citations: 29 molpharm.aspetjournals.org

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